6-Bromo-8-fluoronaphthalen-2-ol
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Overview
Description
6-Bromo-8-fluoronaphthalen-2-ol is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications . The compound has a molecular formula of C10H6BrFO and a molecular weight of 241.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the reaction of 6-bromo-naphthalen-2-ol with Selectfluor in acetonitrile at room temperature for 2 hours, followed by treatment with sodium dithionite in water, isopropyl alcohol, and toluene under an inert atmosphere for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoronaphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine atoms on the naphthalene ring makes it a suitable candidate for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group on the second position of the naphthalene ring can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of naphthalene derivatives.
Sodium Dithionite: Used in reduction reactions.
Acetonitrile, Isopropyl Alcohol, and Toluene: Common solvents used in the synthesis and reactions of this compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted naphthalene derivatives.
Scientific Research Applications
6-Bromo-8-fluoronaphthalen-2-ol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functionalization and application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
6-Bromo-8-fluoronaphthalen-2-ol can be compared with other similar compounds, such as:
- 4-Bromo-1-fluoronaphthalen-2-ylboronic acid
- 8-Fluoro-1-naphthaldehyde
- 1-Bromo-4-fluoronaphthalene
- 8-Fluoronaphthalen-1-amine
- 4-Fluoronaphthalene-1,6-diol
- 4-Fluoronaphthalene-1-ol
- 4-Fluoronaphthalene-1-boronic acid
- 8-Fluoronaphthalen-2-ol
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
IUPAC Name |
6-bromo-8-fluoronaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h1-5,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCOKFWKXFDSKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)Br)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459857 |
Source
|
Record name | 6-bromo-8-fluoro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82995-06-0 |
Source
|
Record name | 6-bromo-8-fluoro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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